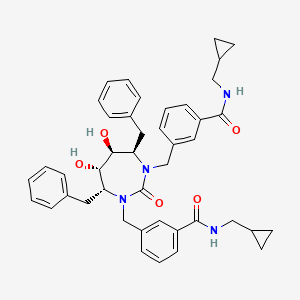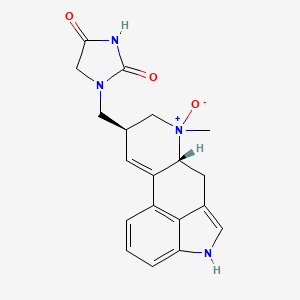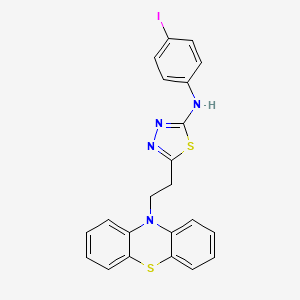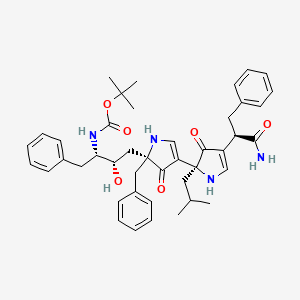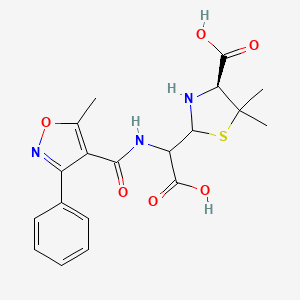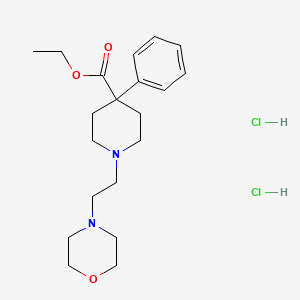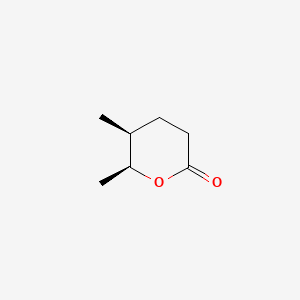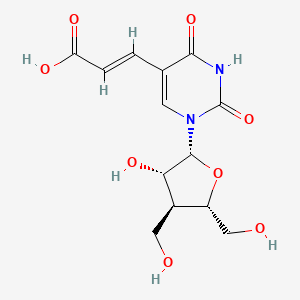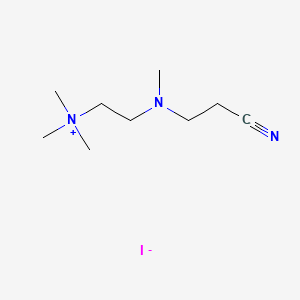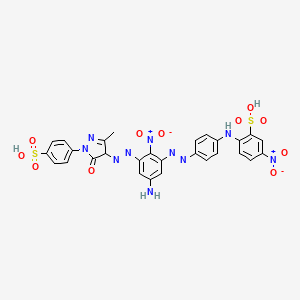
Benzenesulfonic acid, 2-((4-((5-amino-3-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)-2-nitrophenyl)azo)phenyl)amino)-5-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 2-((4-((5-amino-3-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)-2-nitrophenyl)azo)phenyl)amino)-5-nitro- is a complex organic compound. It is characterized by its azo groups and sulfonic acid functionalities, making it a significant compound in various chemical processes and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2-((4-((5-amino-3-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)-2-nitrophenyl)azo)phenyl)amino)-5-nitro- typically involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine.
Coupling Reaction: The diazonium salt formed is then coupled with another aromatic compound containing an amino group.
Sulfonation: The final step involves sulfonation to introduce the sulfonic acid group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch processes, ensuring high yield and purity. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo groups.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Formation of nitro compounds and sulfonic acids.
Reduction: Formation of aromatic amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Benzenesulfonic acid, 2-((4-((5-amino-3-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)-2-nitrophenyl)azo)phenyl)amino)-5-nitro- has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and as a reagent in various chemical processes.
Mécanisme D'action
The compound exerts its effects primarily through its azo and sulfonic acid groups. The azo groups can participate in electron transfer reactions, while the sulfonic acid groups enhance solubility and reactivity. The molecular targets and pathways involved include interactions with proteins and enzymes, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenesulfonic acid, 4-((2-nitrophenyl)azo)-
- Benzenesulfonic acid, 4-((4-nitrophenyl)azo)-
- Benzenesulfonic acid, 2-((4-((2-amino-3-nitrophenyl)azo)phenyl)amino)-
Uniqueness
Benzenesulfonic acid, 2-((4-((5-amino-3-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)-2-nitrophenyl)azo)phenyl)amino)-5-nitro- is unique due to its specific arrangement of azo groups and the presence of both nitro and sulfonic acid functionalities. This combination imparts distinct chemical properties and reactivity, making it valuable in specialized applications.
Propriétés
Numéro CAS |
82599-58-4 |
|---|---|
Formule moléculaire |
C28H22N10O11S2 |
Poids moléculaire |
738.7 g/mol |
Nom IUPAC |
2-[4-[[5-amino-3-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]-2-nitrophenyl]diazenyl]anilino]-5-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C28H22N10O11S2/c1-15-26(28(39)36(35-15)19-6-9-21(10-7-19)50(44,45)46)34-33-24-13-16(29)12-23(27(24)38(42)43)32-31-18-4-2-17(3-5-18)30-22-11-8-20(37(40)41)14-25(22)51(47,48)49/h2-14,26,30H,29H2,1H3,(H,44,45,46)(H,47,48,49) |
Clé InChI |
PEKRLKGOLNDRJP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=O)C1N=NC2=CC(=CC(=C2[N+](=O)[O-])N=NC3=CC=C(C=C3)NC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)O)N)C5=CC=C(C=C5)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


